molecular formula C6H7ClN4 B3046224 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine CAS No. 121279-07-0

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine

Cat. No. B3046224
CAS RN: 121279-07-0
M. Wt: 170.6 g/mol
InChI Key: BWWDIHOULIOBKE-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine is a chemical compound with the molecular formula C6H7ClN4 . It is also known as cyromazine, an insect growth regulator (IGR) that is commonly used as an insecticide .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine consists of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. One of the carbon atoms is bonded to a chlorine atom, and another carbon atom is bonded to a cyclopropyl group .


Physical And Chemical Properties Analysis

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine is a powder with a melting point of 139-142°C . It has a molecular weight of 170.6 .

Scientific Research Applications

Peptide Coupling Agent in Peptide Purification

Insect Growth Regulation and Insecticide

  • Application : N-Cyclopropyl-2,4,6-triamino-1,3,5-triazine , commonly known as cyromazine , is derived from our compound. Cyromazine acts as an insect growth regulator (IGR) and is widely used as an insecticide. It disrupts insect development by inhibiting chitin synthesis, leading to reduced larval growth and eventual mortality. Notably, it undergoes metabolism in both plants and animals to form melamine .

Antimicrobial Activity

  • Application : Researchers have evaluated synthesized compounds related to our compound for their antimicrobial activity. Against Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans), these compounds exhibit varying levels of effectiveness. Further studies explore their potential as antimicrobial agents .

Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN4/c7-5-9-4(3-1-2-3)10-6(8)11-5/h3H,1-2H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWDIHOULIOBKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600859
Record name 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine

CAS RN

121279-07-0
Record name 4-Chloro-6-cyclopropyl-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70600859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

33 g of the sodium salt of N,N'-dicyano-cyclopropanecarbamidine (crude product) is suspended in 100 ml butanone. A solution of 20 g HCl in 400 ml butanone is dropped under stirring into this solution at 10° C. After the addition has been completed it is stirred for 1 h at ambient temperature. The reaction mixture is concentrated by evaporation and 200 ml of saturated aqueous NaHCO3 -solution and 300 ml diethylether are added. The organic phase is separated, washed, dried and concentrated by evaporation. One isolates 21 g of crude product which is treated with hexane to leave the pure title product.
Quantity
33 g
Type
reactant
Reaction Step One
Name
N,N'-dicyano-cyclopropanecarbamidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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